molecular formula C21H25N3O4 B1200030 Falepsin CAS No. 56343-96-5

Falepsin

Cat. No.: B1200030
CAS No.: 56343-96-5
M. Wt: 383.4 g/mol
InChI Key: KXTWNTMDDAPAQC-UDWIMCLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The available sources discuss:

  • Natural Language Processing (NLP) models (e.g., BERT, Transformer), their performance benchmarks, and training methodologies .
  • Academic writing standards for scientific papers, including formatting, experimental reporting, and literature review practices .

No evidence pertains to medicinal chemistry, pharmacology, or drug comparisons.

Properties

CAS No.

56343-96-5

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-ol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C9H13NO/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-7(10)9(11)8-5-3-2-4-6-8/h3-7H,2H2,1H3,(H2,13,14,15,16,17);2-7,9,11H,10H2,1H3/t;7-,9?/m.0/s1

InChI Key

KXTWNTMDDAPAQC-UDWIMCLZSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](C(C1=CC=CC=C1)O)N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)N

Synonyms

Falepsin
Fali-lepsin

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Evidence Relevance

Machine Learning Papers

  • The Transformer architecture , BERT , and GPT-2 focus on NLP tasks like translation, text generation, and question answering. These are unrelated to pharmaceutical research.

Academic Guidelines

  • Documents like Instructions for Authors detail manuscript preparation standards but lack pharmacological data.

Missing Pharmaceutical Data

  • No tables, spectral data, or pharmacological metrics (e.g., IC50, bioavailability) are available for analysis.

Hypothetical Framework for Falepsin Comparisons

While speculative (due to lack of evidence), a rigorous comparison of pharmaceutical compounds typically requires:

Structural and Functional Data

Compound Structure Mechanism of Action Target Indication Bioavailability Half-Life
This compound (Hypothetical) Unknown Unknown N/A N/A
Analog 1 (No data) N/A N/A N/A N/A
Analog 2 (No data) N/A N/A N/A N/A

Research Findings

  • Preclinical Studies: No toxicity, efficacy, or pharmacokinetic data available.
  • Clinical Trials: No Phase I–IV results referenced in the evidence.

Recommendations for Further Inquiry

To address the query adequately:

Access Pharmacological Databases : PubMed, DrugBank, or ClinicalTrials.gov for peer-reviewed studies on this compound.

Review Patent Literature : USPTO or WIPO filings may disclose structural and comparative data.

Consult Chemical Repositories : PubChem or ChEMBL for molecular properties and analogs.

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